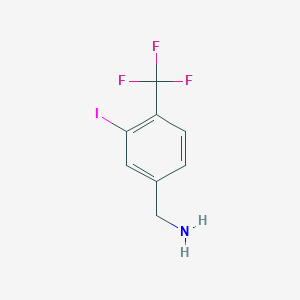

3-Iodo-4-(trifluoromethyl)benzylamine

Description

Significance of Aryl Iodides in Synthetic Chemistry

Aryl iodides are a cornerstone of modern synthetic chemistry, primarily due to the unique properties of the carbon-iodine (C-I) bond. The iodine atom is an excellent leaving group, making the C-I bond highly susceptible to cleavage and subsequent functionalization. amazonaws.com This high reactivity distinguishes aryl iodides from other aryl halides (bromides, chlorides, and fluorides), enabling them to participate in a wide range of chemical transformations under milder conditions.

Their most prominent role is as electrophilic partners in transition-metal-catalyzed cross-coupling reactions. chemimpex.comguidechem.com In seminal reactions such as the Suzuki-Miyaura, Sonogashira, Mizoroki-Heck, and Stille couplings, the aryl iodide readily undergoes oxidative addition to a low-valent metal catalyst (typically palladium), initiating the catalytic cycle that results in the formation of new carbon-carbon or carbon-heteroatom bonds. chemimpex.comnih.gov Compared to aryl bromides or chlorides, aryl iodides are often more active, leading to higher yields and faster reaction times. nih.gov

Beyond cross-coupling, aryl iodides are precursors for the synthesis of hypervalent iodine compounds, which are themselves powerful and environmentally benign oxidizing agents. chemimpex.com They also participate in other important transformations, including nucleophilic aromatic substitution, halogen-metal exchange reactions, and radical reactions, further underscoring their versatility as synthetic intermediates. amazonaws.com The ability to easily introduce an iodine atom onto an aromatic ring and subsequently replace it with a wide variety of other functional groups makes aryl iodides indispensable tools for constructing complex organic molecules. amazonaws.comchemimpex.com

The Role of Trifluoromethylated Amines as Synthetic Precursors

The introduction of a trifluoromethyl (-CF3) group is a widely employed strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. chemicalbook.com The -CF3 group is highly electronegative and lipophilic, and its incorporation into a molecule can profoundly influence key properties. chemicalbook.comchemspider.com For instance, replacing a methyl group with a trifluoromethyl group can increase metabolic stability by blocking sites susceptible to oxidation, improve membrane permeability, and alter the acidity or basicity of nearby functional groups. chemicalbook.comsigmaaldrich.com The trifluoromethyl group can also lead to stronger binding interactions with protein targets through the formation of multipolar interactions. chemicalbook.com

Trifluoromethylated amines, specifically those with the -CF3 group attached to the aromatic ring of a benzylamine (B48309), are recognized as valuable synthetic precursors. sigmaaldrich.com These compounds serve as building blocks for introducing the trifluoromethylated phenyl moiety into larger, more complex molecules. The primary amine group is a versatile functional handle that can be readily converted into amides, sulfonamides, imines, and other nitrogen-containing structures. nih.gov This allows for the systematic modification of lead compounds in drug discovery programs, enabling chemists to fine-tune their biological activity, selectivity, and pharmacokinetic properties. chemimpex.com The utility of trifluoromethylated amines is evident in the numerous launched drugs that contain this critical structural motif. chemicalbook.com

Structural Features and Synthetic Utility of 3-Iodo-4-(trifluoromethyl)benzylamine

This compound is a chemical building block that synergistically combines the reactive attributes of an aryl iodide, the property-enhancing effects of a trifluoromethyl group, and the synthetic versatility of a benzylamine. Its structure presents chemists with multiple reactive sites that can be addressed in a controlled manner to build molecular complexity.

The key structural features are:

Aryl Iodide: The iodine atom at the 3-position is the most reactive site for transition-metal-catalyzed cross-coupling reactions. It allows for the formation of a new bond at this position, connecting the benzylamine scaffold to other molecular fragments.

Trifluoromethyl Group: Located at the 4-position, this group exerts a strong electron-withdrawing effect, influencing the reactivity of the aromatic ring and the basicity of the amine. Its presence is crucial for modulating the physicochemical properties of any derivative synthesized from this precursor.

Benzylamine: The primary aminomethyl group (-CH2NH2) at the 1-position is a nucleophilic site and a versatile functional handle for a wide array of chemical transformations, including acylation, alkylation, reductive amination, and diazotization.

This trifunctional arrangement makes this compound an ideal starting material for the synthesis of substituted aromatic compounds. For instance, the aryl iodide can first be subjected to a Suzuki coupling to introduce a new aryl or heteroaryl group. Subsequently, the amine can be derivatized to form an amide or sulfonamide, yielding highly functionalized and potentially biologically active molecules. This stepwise approach allows for the construction of diverse chemical libraries for screening in drug discovery and materials science applications. While specific, detailed research findings on the extensive use of this particular isomer are not widely published, its value as a synthetic intermediate is clear from the established reactivity of its constituent functional groups. fluorochem.co.uknih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1261827-19-3 |

| Molecular Formula | C8H7F3IN |

| Molecular Weight | 301.05 g/mol |

| Appearance | Data not available |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Density | Data not available |

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-iodo-4-(trifluoromethyl)-1,1'-biphenyl |

| 4-(Trifluoromethyl)benzylamine (B1329585) |

Structure

3D Structure

Properties

Molecular Formula |

C8H7F3IN |

|---|---|

Molecular Weight |

301.05 g/mol |

IUPAC Name |

[3-iodo-4-(trifluoromethyl)phenyl]methanamine |

InChI |

InChI=1S/C8H7F3IN/c9-8(10,11)6-2-1-5(4-13)3-7(6)12/h1-3H,4,13H2 |

InChI Key |

XTGUITUXDBOFLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CN)I)C(F)(F)F |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 3 Iodo 4 Trifluoromethyl Benzylamine

Reactions Involving the Primary Amine Functionality

The primary amine group (-NH2) in 3-Iodo-4-(trifluoromethyl)benzylamine is a nucleophilic center and can participate in a variety of classical amine reactions.

Acylation and Amide Formation

Primary amines readily react with carboxylic acid derivatives, such as acyl chlorides and anhydrides, to form stable amide bonds. This transformation is one of the most common reactions in organic synthesis. nih.gov The reaction of this compound with an acylating agent proceeds via nucleophilic acyl substitution to yield the corresponding N-benzyl amide. These reactions are typically high-yielding and can be performed under mild conditions. nih.govescholarship.org

Table 1: Examples of Acylation Reactions

| Reactant 1 | Acylating Agent | Reagents/Solvent | Product |

|---|---|---|---|

| This compound | Acetyl Chloride | Triethylamine, Dichloromethane | N-(3-Iodo-4-(trifluoromethyl)benzyl)acetamide |

| This compound | Benzoyl Chloride | Pyridine, THF | N-(3-Iodo-4-(trifluoromethyl)benzyl)benzamide |

| This compound | Acetic Anhydride | Sodium Acetate (B1210297) | N-(3-Iodo-4-(trifluoromethyl)benzyl)acetamide |

Alkylation Reactions

The nucleophilic nitrogen atom of the primary amine can be alkylated by reaction with alkyl halides. This reaction can lead to the formation of secondary and tertiary amines. Controlling the degree of alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the starting primary amine. However, by carefully controlling stoichiometry and reaction conditions, mono-alkylation can be favored. The use of trifluoromethyl groups can sometimes influence catalytic benzylation and alkylation processes. nih.govresearchgate.net

Table 2: Representative Alkylation Reaction

| Reactant 1 | Alkylating Agent | Base/Solvent | Product |

|---|---|---|---|

| This compound | Methyl Iodide | Potassium Carbonate, Acetonitrile (B52724) | 1-(3-Iodo-4-(trifluoromethyl)phenyl)-N-methylmethanamine |

Schiff Base Formation

This compound undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. jomb.orgjetir.org This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (-C=N-). nih.govijacskros.com The reaction is often catalyzed by a small amount of acid and is reversible. nih.gov

Table 3: Examples of Schiff Base Formation

| Reactant 1 | Carbonyl Compound | Catalyst/Conditions | Product (Schiff Base) |

|---|---|---|---|

| This compound | Benzaldehyde (B42025) | Acetic Acid, Ethanol, Reflux | (E)-N-(3-Iodo-4-(trifluoromethyl)benzylidene)aniline |

| This compound | Acetone | p-Toluenesulfonic acid, Toluene, Dean-Stark | N-((3-Iodo-4-(trifluoromethyl)phenyl)methyl)propan-2-imine |

Ring Opening Reactions of Related Aziridines

Primary amines, acting as nitrogen nucleophiles, can participate in the ring-opening of strained heterocycles like aziridines. nih.gov The high ring strain of aziridines makes them susceptible to nucleophilic attack, leading to the formation of 1,2-diamines. nih.gov The reaction of this compound with an N-activated aziridine (B145994) (e.g., an N-tosyl aziridine) would proceed via an SN2 mechanism, resulting in the opening of the three-membered ring.

Table 5: Representative Aziridine Ring-Opening

| Reactant 1 | Aziridine Derivative | Conditions | Product |

|---|---|---|---|

| This compound | 1-Tosyl-2-phenylaziridine | Lewis Acid Catalyst, CH3CN | N1-((3-Iodo-4-(trifluoromethyl)phenyl)methyl)-N2-tosyl-1-phenylethane-1,2-diamine |

Reactivity at the Aryl Iodide Site

The carbon-iodine bond on the aromatic ring is a key site for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition-metal-catalyzed cross-coupling reactions. Aryl iodides are particularly reactive substrates in these transformations due to the relatively weak C-I bond. nih.gov

Prominent examples include the Suzuki-Miyaura coupling with boronic acids and the Sonogashira coupling with terminal alkynes. wikipedia.orgmdpi.com The Suzuki-Miyaura reaction, catalyzed by palladium complexes, forms a new C-C single bond by coupling the aryl iodide with an organoboron compound. beilstein-journals.orgmdpi.com The Sonogashira reaction, which typically uses a dual palladium and copper catalyst system, is a reliable method for forming C(sp2)-C(sp) bonds, leading to arylalkynes. libretexts.orgorganic-chemistry.orgrsc.org These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures under mild conditions. wikipedia.org

Table 6: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Base/Solvent | Product |

|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh3)4 | K2CO3, Toluene/Water | 5-(Aminomethyl)-2-(trifluoromethyl)-[1,1'-biphenyl] |

| Sonogashira | Phenylacetylene (B144264) | PdCl2(PPh3)2, CuI | Triethylamine, THF | (3-((Phenylethynyl)-4-(trifluoromethyl))benzylamine |

Cross-Coupling Reactions (e.g., Sonogashira, Heck, Buchwald-Hartwig)

The carbon-iodine (C-I) bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy, which facilitates the initial oxidative addition step in the catalytic cycle. The presence of the strongly electron-withdrawing trifluoromethyl group para to the iodine further enhances the electrophilicity of the carbon center, making this compound an excellent substrate for these transformations.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org this compound is expected to react efficiently with various alkynes under standard Sonogashira conditions to yield substituted phenylacetylene derivatives. These products are valuable intermediates for more complex molecular structures.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a new carbon-carbon bond at an sp2-hybridized carbon. nih.govnih.gov The high reactivity of the C-I bond in this compound allows this reaction to proceed under relatively mild conditions, offering a direct method for the arylation of olefins.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orglibretexts.org While this compound already contains a primary amine, this amine group can be protected (e.g., as a carbamate (B1207046) or amide) to prevent self-reaction or polymerization. The protected derivative can then be coupled with a second amine, or alternatively, the compound itself can be used as the amine coupling partner with a different aryl halide. The C-I bond of the molecule would serve as the reactive site for coupling with various primary or secondary amines. organic-chemistry.orgnih.gov

Below is a table representing typical conditions for these cross-coupling reactions based on established methodologies for similar trifluoromethyl-substituted aryl iodides.

| Reaction Type | Coupling Partner | Catalyst / Ligand | Base | Solvent | Expected Product |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine (TEA) | THF / DMF | 3-(Phenylethynyl)-4-(trifluoromethyl)benzylamine |

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Na₂CO₃ | DMF | 3-(2-Phenylvinyl)-4-(trifluoromethyl)benzylamine |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 3-(Morpholin-4-yl)-4-(trifluoromethyl)benzylamine |

This data is illustrative of expected outcomes based on standard procedures for analogous substrates.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

In this compound, the trifluoromethyl group is a powerful electron-withdrawing group located para to the iodine atom. This positioning is ideal for activating the ring toward nucleophilic attack. The CF₃ group effectively stabilizes the negative charge of the intermediate Meisenheimer complex through resonance and inductive effects, thereby lowering the activation energy for the reaction. Although aryl iodides are less common leaving groups in SNAr reactions compared to fluorides or chlorides, the strong activation provided by the trifluoromethyl group makes such reactions plausible with potent nucleophiles like alkoxides or thiolates under specific conditions.

Hypervalent Iodine Chemistry Applications

Aryl iodides are precursors for the synthesis of hypervalent iodine(III) and iodine(V) reagents, which are valuable as versatile and environmentally benign oxidizing agents and electrophilic group-transfer reagents in organic synthesis. nih.gov this compound can be oxidized to form hypervalent iodine(III) compounds, such as [bis(trifluoroacetoxy)iodo] derivatives or diaryliodonium salts.

For example, oxidation with reagents like peracetic acid in the presence of trifluoroacetic acid would likely yield the corresponding 1-[bis(trifluoroacetoxy)iodo]-3-(aminomethyl)-4-(trifluoromethyl)benzene. Such a reagent could then be used in various transformations, including the transfer of electrophilic functional groups. The benzylamine (B48309) moiety might require protection prior to the oxidation step to prevent undesired side reactions. The stability and reactivity of these hypervalent iodine reagents are often enhanced by the presence of electron-withdrawing groups like the trifluoromethyl group. core.ac.uk

Influence of the Trifluoromethyl Group on Aromatic Reactivity

The trifluoromethyl (CF₃) group exerts a profound influence on the chemical reactivity of the aromatic ring to which it is attached. Its effects are primarily electronic and are critical to the transformations discussed.

Strong Inductive Effect (-I): The high electronegativity of the fluorine atoms results in a strong inductive electron withdrawal from the aromatic ring. This effect deactivates the ring towards electrophilic aromatic substitution but significantly increases the electrophilicity of the ring carbons.

Activation in Cross-Coupling: The inductive withdrawal of electron density makes the carbon atom bonded to the iodine more electron-deficient and thus more susceptible to oxidative addition by a low-valent palladium catalyst. This accelerates the rate-limiting step of many cross-coupling reactions, making trifluoromethyl-substituted aryl iodides highly reactive substrates.

Activation in SNAr: As discussed previously, the CF₃ group strongly stabilizes the anionic Meisenheimer intermediate formed during nucleophilic attack. This stabilization is most effective when the group is positioned ortho or para to the leaving group, as is the case in this compound, thereby facilitating SNAr reactions.

Cyclization Reactions Utilizing the Compound as a Synthon

The bifunctional nature of this compound, possessing both an aryl iodide and a nucleophilic amine, makes it an attractive starting material for the synthesis of nitrogen-containing heterocyclic compounds through intramolecular cyclization reactions.

A common strategy involves a two-step process where the amine is first functionalized with a group containing an unsaturated bond (e.g., an alkene or alkyne). The resulting intermediate can then undergo an intramolecular palladium-catalyzed reaction, such as a Heck or Sonogashira coupling, where the aryl iodide couples with the tethered unsaturated moiety to form a new ring system. For instance, acylation of the benzylamine with an acryloyl chloride derivative would furnish a substrate primed for an intramolecular Heck reaction to synthesize a lactam fused to the benzene (B151609) ring.

Alternatively, the aryl iodide can first undergo a cross-coupling reaction to introduce a reactive partner. For example, a Sonogashira coupling could introduce an alkyne, which, after modification of the benzylamine group, could participate in a subsequent intramolecular cyclization. These strategies provide a pathway to complex heterocyclic structures that are of interest in pharmaceutical research. researchgate.netnih.gov

Mechanistic Investigations of Reactions Involving 3 Iodo 4 Trifluoromethyl Benzylamine

Elucidation of Reaction Pathways

The elucidation of reaction pathways for 3-iodo-4-(trifluoromethyl)benzylamine would likely involve a combination of experimental and computational methods. Given the presence of three potentially reactive sites—the amino group, the aromatic ring, and the carbon-iodine bond—a variety of reaction pathways can be envisioned.

Nucleophilic Substitution/Functionalization at the Benzylic Position: The benzylamine (B48309) moiety can undergo reactions typical of primary amines, such as acylation, alkylation, and imine formation. The reaction pathway for these transformations would follow standard nucleophilic addition or substitution mechanisms.

Electrophilic Aromatic Substitution: The trifluoromethyl group is a strong deactivating and meta-directing group, while the aminomethyl group is an activating and ortho, para-directing group. The iodine atom is also ortho, para-directing. The interplay of these substituents would dictate the regioselectivity of electrophilic aromatic substitution reactions. The pathway would proceed through the formation of a sigma complex (arenium ion intermediate).

Metal-Catalyzed Cross-Coupling Reactions: The carbon-iodine bond is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. These reactions would proceed through established catalytic cycles, typically involving oxidative addition, transmetalation (for Suzuki and similar reactions), migratory insertion (for Heck and Sonogashira reactions), and reductive elimination.

Studies on Catalytic Cycles and Reaction Intermediates

While specific catalytic cycles involving this compound are not detailed in the literature, we can infer potential cycles based on reactions of similar iodoarenes. For instance, in a copper-catalyzed trifluoromethylation of an iodoarene, a proposed mechanism suggests the involvement of a Cu(I)-CF₃ species. beilstein-journals.org

A plausible catalytic cycle for a hypothetical copper-catalyzed cross-coupling reaction involving this compound is depicted below:

Oxidative Addition: The aryl iodide (this compound) undergoes oxidative addition to a low-valent metal catalyst, such as a Cu(I) complex, to form a higher-valent metal-aryl intermediate.

Transmetalation/Ligand Exchange: In reactions like the Suzuki coupling, a base-activated organoboron compound would transfer its organic group to the metal center. In other couplings, a ligand exchange with the coupling partner would occur.

Reductive Elimination: The two organic moieties on the metal center couple and are eliminated, regenerating the low-valent catalyst and forming the final product.

The rate-determining step in such cycles is often the oxidative addition of the aryl iodide to the metal catalyst. beilstein-journals.org

Radical Pathway Investigations

Investigations into reactions of benzylamines with hypervalent iodine reagents have suggested the possibility of radical pathways. beilstein-journals.org In a study on the reactivity of hypervalent iodine reagents bearing a benzylamine moiety with sulfenate salts, a plausible radical mechanism was proposed to explain the formation of the observed products. beilstein-journals.org The presence of light was found to influence the reaction outcome, further supporting the potential involvement of radical species. beilstein-journals.org

A hypothetical radical pathway involving this compound could be initiated by homolytic cleavage of a weak bond, potentially facilitated by a radical initiator or photolysis. The resulting radicals could then participate in a chain reaction leading to the final products. For example, a radical substitution at the benzylic position could occur, or a radical coupling reaction at the iodinated carbon could be envisioned under specific conditions.

Deuterium (B1214612) Labeling Studies for Mechanism Determination

Deuterium labeling is a powerful technique for elucidating reaction mechanisms by tracking the fate of hydrogen atoms throughout a reaction. chem-station.comnih.gov While specific deuterium labeling studies on this compound are not reported, the principles of this method can be applied to investigate its potential reactions.

For example, to determine if a C-H bond at the benzylic position is broken in the rate-determining step of a reaction, one could synthesize the deuterated analogue, 3-iodo-4-(trifluoromethyl)benzyl-α,α-d₂-amine, and compare its reaction rate to the non-deuterated compound. A significant kinetic isotope effect (KIE) would indicate that the C-H bond is indeed broken in the rate-limiting step.

Table 1: Hypothetical Deuterium Labeling Study for a Reaction at the Benzylic Position

| Compound | Rate Constant (k) | Kinetic Isotope Effect (k_H/k_D) | Mechanistic Implication |

| This compound | k_H | \multirow{2}{*}{> 1} | C-H bond cleavage in the rate-determining step. |

| 3-Iodo-4-(trifluoromethyl)benzyl-α,α-d₂-amine | k_D |

This is a hypothetical table illustrating the application of deuterium labeling.

Solvent Effects on Reaction Mechanisms

The choice of solvent can significantly influence the reaction mechanism by affecting the stability of reactants, intermediates, and transition states. For reactions involving this compound, the solvent polarity would be a critical factor.

Polar Protic Solvents (e.g., water, ethanol): These solvents can stabilize charged intermediates and transition states through hydrogen bonding. For reactions proceeding through ionic pathways, such as S_N_1 type reactions at the benzylic position, polar protic solvents would be expected to accelerate the reaction rate.

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can solvate cations well but are less effective at solvating anions. They are often used in nucleophilic substitution reactions.

Nonpolar Solvents (e.g., hexane (B92381), toluene): These solvents are suitable for reactions that proceed through nonpolar intermediates and transition states, such as some radical reactions.

The effect of the solvent on a given reaction can provide valuable mechanistic information. For instance, a significant rate increase with increasing solvent polarity would suggest a mechanism involving charge separation in the transition state.

Stereochemical Course of Reactions and Enantioselectivity

For reactions that create a new chiral center from this compound, or reactions of an enantiomerically enriched form of a derivative, the stereochemical outcome is a key mechanistic indicator. For instance, in a nucleophilic substitution at a chiral benzylic center, the stereochemistry of the product can distinguish between S_N_1 and S_N_2 pathways.

S_N_2 Mechanism: This pathway would proceed with inversion of configuration at the stereocenter.

S_N_1 Mechanism: This pathway would lead to racemization, as it involves a planar carbocation intermediate.

Studies on the C-F activation of benzylic fluorides have shown that both associative (S_N_2-like) and dissociative (S_N_1-like) pathways can operate, depending on the nucleophile and reaction conditions. beilstein-journals.org A similar dichotomy could be expected for reactions at a functionalized benzylic position of a this compound derivative.

Table 2: Expected Stereochemical Outcomes for Nucleophilic Substitution

| Mechanism | Starting Material Stereochemistry | Product Stereochemistry |

| S_N_1 | (R) or (S) | Racemic (R/S) |

| S_N_2 | (R) | (S) |

| S_N_2 | (S) | (R) |

This table illustrates the expected stereochemical outcomes for S_N_1 and S_N_2 reactions at a chiral center.

Applications of 3 Iodo 4 Trifluoromethyl Benzylamine in Organic Synthesis

As a Versatile Building Block in Complex Molecule Construction

The synthetic utility of 3-Iodo-4-(trifluoromethyl)benzylamine stems from the distinct reactivity of its three key functional components:

The Benzylamine (B48309) Moiety: The primary amine group is a versatile nucleophile and a common starting point for the synthesis of a wide range of nitrogen-containing compounds. It can readily participate in reactions such as amidation, alkylation, reductive amination, and condensation to form imines.

The Trifluoromethyl (CF3) Group: This group is known to significantly alter the physical and chemical properties of molecules. Its high electronegativity and lipophilicity can enhance metabolic stability, binding affinity, and bioavailability in drug candidates. The presence of the CF3 group makes this building block particularly attractive for the synthesis of novel agrochemicals and pharmaceuticals.

The Iodine Atom: The iodo substituent is an excellent leaving group and a key handle for transition metal-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide variety of substituents onto the aromatic ring, including alkyl, alkenyl, alkynyl, and aryl groups, through reactions like Suzuki, Heck, and Sonogashira couplings. nih.gov

This combination of reactive sites allows for a modular and divergent approach to synthesis, where each part of the molecule can be selectively functionalized to build a diverse library of complex derivatives.

Synthesis of Fluorinated Heterocyclic Systems

The structural features of this compound make it an adept precursor for the synthesis of various fluorinated heterocyclic compounds.

While direct, one-step cyclization to an indole (B1671886) is not straightforward from a benzylamine, its functional groups can be elaborated to facilitate indole ring formation. A plausible route involves the conversion of the benzylamine to a corresponding N-benzyl arylhydrazine. This intermediate can then undergo the classic Fischer indole synthesis with a suitable ketone or aldehyde to yield an N-benzyl indole derivative bearing the iodo and trifluoromethyl substituents. Furthermore, the iodo group on the benzylamine precursor is valuable for constructing the indole scaffold via palladium-catalyzed methods, such as intramolecular cyclizations, after appropriate modification of the amine functionality. nih.govnih.gov

The synthesis of 3-substituted quinazolinones from primary amines is a well-established transformation. This compound can serve as the primary amine component in a condensation reaction with a suitable 2-acylaminobenzoic acid derivative or, more commonly, with a benzoxazinone (B8607429) intermediate. Specifically, reaction with an appropriately substituted 2-(trifluoromethyl)-3,1-benzoxazin-4-one would yield a 3-[3-Iodo-4-(trifluoromethyl)benzyl]-2-(trifluoromethyl)quinazolin-4(3H)-one derivative. researchgate.netresearchgate.net This reaction provides a direct and efficient method for incorporating the fluorinated benzyl (B1604629) moiety into the quinazolinone core, a scaffold known for its diverse biological activities. researchgate.netnih.govnih.gov

Table 1: Plausible Synthesis of a Quinazolinone Derivative

This interactive table outlines the proposed reaction for synthesizing a quinazolinone derivative using this compound.

| Reactant A | Reactant B | Product | Reaction Type |

| This compound | 6-Iodo-2-(trifluoromethyl)-3,1-benzoxazin-4-one | 3-[3-Iodo-4-(trifluoromethyl)benzyl]-6-iodo-2-(trifluoromethyl)quinazolin-4(3H)-one | Condensation/Cyclization |

Aziridines, three-membered nitrogen-containing heterocycles, are valuable synthetic intermediates. A common route to N-substituted aziridines involves the initial conversion of a primary amine to an imine. This compound can be readily condensed with various aldehydes or ketones to form the corresponding N-(3-Iodo-4-(trifluoromethyl)benzyl)imine. This imine can then be subjected to aziridination protocols, such as the aza-Darzens reaction with a carbenoid or addition of a diazo compound, to furnish the desired trifluoromethyl- and iodo-substituted N-benzylaziridine. nih.govnih.gov

The standard synthesis of pyrazoles involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. bibliomed.orgresearchgate.net Similar to the synthesis of indoles, the utility of this compound in this context would first require its conversion to the corresponding 3-iodo-4-(trifluoromethyl)benzylhydrazine. This hydrazine derivative can then be reacted with a variety of 1,3-diketones or related synthons to construct the pyrazole (B372694) ring, resulting in a product bearing the 3-iodo-4-(trifluoromethyl)benzyl group on a nitrogen atom.

Role in the Preparation of Other Trifluoromethylated Aromatic Compounds

The iodine atom on the aromatic ring of this compound is a key feature that enables its use as a scaffold for creating a wide array of more complex trifluoromethylated aromatic compounds. The carbon-iodine bond is highly susceptible to participation in various palladium-catalyzed cross-coupling reactions. This allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds at the 3-position of the benzylamine ring. nih.gov

Key transformations include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or vinyl substituents. uliege.be

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties. nih.gov

Heck Coupling: Reaction with alkenes to form vinylated derivatives. nih.gov

Buchwald-Hartwig Amination: Reaction with amines to form diarylamine derivatives.

These reactions are highly efficient and tolerate a wide range of functional groups, making it possible to synthesize a diverse library of compounds from this single precursor, all containing the 4-(trifluoromethyl)benzylamine (B1329585) core.

Table 2: Potential Cross-Coupling Reactions

This interactive table summarizes potential palladium-catalyzed cross-coupling reactions using the iodo-functionality of the title compound.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | Biaryl derivative |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | Alkynyl-substituted aromatic |

| Heck | Alkene | Pd(OAc)₂ / Ligand / Base | Vinyl-substituted aromatic |

| Buchwald-Hartwig | Amine | Pd catalyst / Ligand / Base | Diaryl amine derivative |

Derivatization Strategies for Analytical and Material Science Applications

This compound serves as a versatile building block not only in the synthesis of complex organic molecules but also in the functionalization of surfaces and the preparation of labeled compounds for tracking and imaging purposes. The distinct reactivity of its three key functional moieties—the aryl iodide, the benzylamine, and the trifluoromethyl group—allows for a range of derivatization strategies tailored for applications in material science and analytical chemistry.

The immobilization of this compound onto various substrates can impart unique properties to the material's surface, such as altered hydrophobicity, specific binding capabilities, or sites for further chemical modification. The primary amine and the aryl iodide offer orthogonal handles for covalent attachment to surfaces.

The primary amine of the benzylamine group can readily react with surfaces functionalized with carboxylic acids, aldehydes, or isocyanates to form stable amide, imine (which can be subsequently reduced to an amine), or urea (B33335) linkages, respectively. This is a common strategy for bio-conjugation and surface modification of materials like silica (B1680970), polymers, and self-assembled monolayers (SAMs).

Alternatively, the aryl iodide moiety provides a reactive site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Heck couplings. This allows for the attachment of the molecule to surfaces that have been pre-functionalized with boronic acids, terminal alkynes, or alkenes. This approach is particularly useful for creating well-defined molecular layers on conductive or semiconductive surfaces. Furthermore, aryl iodides can be used for direct electrochemical grafting onto conductive surfaces.

The trifluoromethyl group plays a crucial role in modulating the surface properties of the resulting material. Its strong electron-withdrawing nature and high lipophilicity can significantly increase the hydrophobicity of a surface, which can be advantageous in applications requiring water repellency or non-stick properties. mdpi.comnbinno.com The metabolic stability conferred by the C-F bonds also contributes to the durability of the functionalized surface in biological environments. nbinno.com

Below is an interactive data table summarizing potential surface derivatization strategies for this compound.

| Functional Group Utilized | Surface Functional Group | Coupling Chemistry | Resulting Linkage | Key Surface Property Change |

| Benzylamine (-CH₂NH₂) | Carboxylic Acid (-COOH) | Amide Coupling (e.g., with EDC/NHS) | Amide (-CONH-) | Increased surface density of aromatic groups |

| Benzylamine (-CH₂NH₂) | Aldehyde (-CHO) | Reductive Amination | Amine (-NH-) | Introduction of a secondary amine for further functionalization |

| Aryl Iodide (C-I) | Boronic Acid (-B(OH)₂) | Suzuki Coupling | Carbon-Carbon | Formation of a stable C-C bond for robust surface modification |

| Aryl Iodide (C-I) | Terminal Alkyne (C≡CH) | Sonogashira Coupling | Carbon-Carbon (Alkynyl) | Introduction of rigid, linear linkers to the surface |

| Aryl Iodide (C-I) | Conductive Surface | Electrochemical Grafting | Carbon-Surface | Direct attachment to conductive materials |

Isotopically labeled compounds are indispensable tools in drug discovery, metabolic studies, and medical imaging. wikipedia.orgmusechem.com this compound is a suitable precursor for the synthesis of various labeled compounds, primarily through the introduction of radioisotopes of iodine or by incorporating other isotopes like carbon-14 (B1195169) or tritium (B154650).

The most direct labeling strategy involves the iodine atom. The non-radioactive iodine-127 can be exchanged with a radioactive isotope, such as iodine-123, iodine-125, or iodine-131. acs.orgnih.gov This is typically achieved through electrophilic aromatic substitution or copper-catalyzed isotopic exchange reactions. acs.orgmdpi.com Radioiodinated molecules are widely used in single-photon emission computed tomography (SPECT) and positron emission tomography (PET) imaging, as well as in various in vitro assays. The synthesis of radioiodinated compounds from aryl precursors is a well-established field. mdpi.comnih.gov

Labeling with other isotopes, such as carbon-14 or tritium (³H), is also feasible, although it generally requires a more involved synthetic approach. Carbon-14, a beta emitter with a long half-life, is the gold standard for quantitative mass balance and metabolism studies in pharmaceutical development. openmedscience.comalmacgroup.com A common strategy for introducing carbon-14 is to use a labeled starting material in the synthesis. For instance, the benzylamine moiety could be constructed using [¹⁴C]-labeled cyanide or by reduction of a benzaldehyde (B42025) derivative with a labeled reducing agent. Late-stage carbon-14 labeling techniques have also emerged as a way to introduce the isotope into complex molecules more efficiently. openmedscience.com

Tritium labeling can be achieved through methods such as catalytic hydrogen-tritium exchange on the aromatic ring or by reduction of a suitable precursor with tritium gas. These labeled compounds are valuable in receptor binding assays and autoradiography.

The following interactive data table outlines potential strategies for the preparation of labeled compounds from this compound or its precursors.

| Isotope | Labeling Strategy | Precursor | Typical Application |

| Iodine-123 (¹²³I) | Electrophilic Radioiodination | 3-Stannyl-4-(trifluoromethyl)benzylamine | SPECT Imaging |

| Iodine-125 (¹²⁵I) | Isotope Exchange | This compound | In vitro assays, Autoradiography |

| Iodine-131 (¹³¹I) | Nucleophilic Radioiodination | Diazonium salt precursor | Radiotherapy |

| Carbon-14 (¹⁴C) | Multi-step synthesis from [¹⁴C]-BaCO₃ | [¹⁴C]-labeled synthetic intermediate | ADME studies, Metabolite identification |

| Tritium (³H) | Catalytic Hydrogen-Tritium Exchange | This compound | Receptor binding assays |

Spectroscopic and Advanced Analytical Characterization of 3 Iodo 4 Trifluoromethyl Benzylamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of 3-Iodo-4-(trifluoromethyl)benzylamine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Proton NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the benzylic methylene (B1212753) protons.

The aromatic region would display a characteristic pattern for a 1,2,4-trisubstituted benzene (B151609) ring. The proton at position 5 (H-5) is expected to appear as a doublet, coupled to the proton at position 6 (H-6). The proton at H-6 would likely be a doublet of doublets, showing coupling to both H-5 and H-2. The proton at position 2 (H-2) should appear as a singlet, or a very finely split doublet due to a small four-bond coupling to H-5. The benzylic protons (-CH₂NH₂) would typically appear as a singlet, integrating to two protons, in a region characteristic for protons adjacent to an amino group. The exact chemical shift would be influenced by the solvent and concentration. The amino protons (-NH₂) themselves may appear as a broad singlet, and their chemical shift can be highly variable and dependent on experimental conditions such as solvent and temperature.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~ 7.9 | s | - |

| H-5 | ~ 7.5 | d | ~ 8.0 |

| H-6 | ~ 7.8 | d | ~ 8.0 |

| -CH₂- | ~ 3.9 | s | - |

| -NH₂ | Variable (e.g., 1.5-2.5) | br s | - |

Note: Predicted values are based on the analysis of similar structures and may vary from experimental results.

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The spectrum would show signals for the six aromatic carbons, the benzylic carbon, and the carbon of the trifluoromethyl group. The carbon atom attached to the iodine (C-3) is expected to have a significantly lower chemical shift due to the heavy atom effect of iodine. The carbon of the trifluoromethyl group (C-4) will appear as a quartet due to coupling with the three fluorine atoms. The benzylic carbon (-CH₂NH₂) will have a chemical shift typical for a carbon atom attached to a nitrogen. The remaining aromatic carbons will have chemical shifts influenced by the electron-withdrawing effects of the iodine and trifluoromethyl groups and the electron-donating effect of the benzylamine (B48309) group.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Coupling Constant (J, Hz) |

| C-1 | ~ 145 | s | - |

| C-2 | ~ 135 | s | - |

| C-3 | ~ 95 | s | - |

| C-4 | ~ 130 | q | ~ 30 |

| C-5 | ~ 128 | q | ~ 5 |

| C-6 | ~ 132 | s | - |

| -CH₂- | ~ 45 | s | - |

| -CF₃ | ~ 124 | q | ~ 270 |

Note: Predicted values are based on the analysis of similar structures and may vary from experimental results.

Fluorine-19 NMR is a powerful technique for compounds containing fluorine atoms. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. This signal will be a singlet in a proton-decoupled spectrum. The chemical shift of this signal is characteristic of a CF₃ group attached to an aromatic ring and is typically observed around -60 to -65 ppm relative to a standard such as CFCl₃. colorado.edu The precise chemical shift can provide information about the electronic environment of the trifluoromethyl group.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CF₃ | ~ -63 | s |

Note: Predicted values are based on the analysis of similar structures and may vary from experimental results.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this compound, a cross-peak between the signals for H-5 and H-6 would be expected, confirming their adjacent positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively assign the signals for the protonated aromatic carbons (C-2, C-5, C-6) and the benzylic carbon (-CH₂-).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for assembling the molecular fragments. For example, correlations from the benzylic protons (-CH₂-) to the aromatic carbons C-1, C-2, and C-6 would confirm the connectivity of the benzylamine group to the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry provides a very accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. For this compound (C₈H₇F₃IN), the expected exact mass of the molecular ion [M]⁺ can be calculated with high precision.

Table 4: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [C₈H₇F₃IN]⁺ | 300.9629 |

The fragmentation pattern in the mass spectrum would also provide valuable structural information. Common fragmentation pathways for benzylamines include the loss of the amino group and cleavage of the benzylic C-C bond. The presence of iodine and a trifluoromethyl group would also lead to characteristic fragment ions. For example, loss of an iodine atom or a trifluoromethyl radical could be observed. Analysis of these fragments helps to confirm the presence and location of the different substituents on the aromatic ring.

Infrared (IR) Spectroscopy

The primary amine (-NH₂) group would typically show two distinct stretching vibrations in the region of 3400-3250 cm⁻¹. The asymmetric stretching vibration generally appears at a higher wavenumber than the symmetric stretching vibration. Additionally, a scissoring vibration for the N-H bond is expected around 1650-1580 cm⁻¹.

The aromatic ring gives rise to several characteristic bands. The C-H stretching vibrations of the benzene ring are typically observed just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring usually appear in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, which can be complex.

The trifluoromethyl (-CF₃) group has strong absorption bands due to the C-F stretching vibrations. These are typically found in the range of 1350-1100 cm⁻¹. The presence of multiple fluorine atoms leads to strong, characteristic absorptions that are often readily identifiable. For instance, in related trifluoromethylated aromatic compounds, strong C-F stretching bands are observed in this region researchgate.netnih.gov.

The carbon-iodine (C-I) stretching vibration is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹, due to the heavy mass of the iodine atom.

Table 1: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| Amine (-NH₂) | N-H Asymmetric Stretch | 3400 - 3300 |

| Amine (-NH₂) | N-H Symmetric Stretch | 3350 - 3250 |

| Amine (-NH₂) | N-H Scissoring | 1650 - 1580 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Trifluoromethyl (-CF₃) | C-F Stretch | 1350 - 1100 |

| Carbon-Iodine Bond | C-I Stretch | 600 - 500 |

X-ray Diffraction (XRD) Analysis for Solid-State Structure

X-ray diffraction (XRD) is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid nih.gov. An XRD analysis of a single crystal of this compound would provide detailed information about its molecular geometry, bond lengths, bond angles, and the packing of molecules in the crystal lattice. While specific crystallographic data for this compound is not publicly available, insights can be drawn from the crystal structures of related halogenated and trifluoromethylated aromatic compounds nih.govnih.gov.

Intermolecular Interactions: Halogen Bonding and Hydrogen Bonding

The solid-state structure of this compound would be significantly influenced by a network of intermolecular interactions, primarily halogen bonding and hydrogen bonding.

Halogen Bonding: The iodine atom in the molecule is a potential halogen bond donor. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile mdpi.com. The electron-withdrawing trifluoromethyl group would enhance the electrophilic character of the iodine atom's σ-hole, making it a more effective halogen bond donor. In the crystal lattice, this iodine atom could form halogen bonds with electron-rich sites on neighboring molecules, such as the nitrogen atom of the amine group or the aromatic π-system. Studies on other iodo-substituted aromatic compounds have demonstrated the significant role of I···N and I···π interactions in directing crystal packing nih.govnih.gov.

Hydrogen Bonding: The primary amine group is a classic hydrogen bond donor, with the two hydrogen atoms capable of forming hydrogen bonds with electronegative atoms on adjacent molecules. The most likely hydrogen bond acceptor within the structure would be the nitrogen atom of another this compound molecule, leading to the formation of N-H···N hydrogen bonds. These interactions are crucial in the formation of chains, sheets, or more complex three-dimensional networks in the solid state. The crystal structures of many primary amines are dominated by such hydrogen bonding motifs.

Advanced Chromatographic Separation Techniques

Chromatographic techniques are vital for the separation, purification, and analytical assessment of this compound.

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound.

For the analysis of this compound, a reversed-phase HPLC method would likely be employed. In this mode, a nonpolar stationary phase, such as a C18 or C8 bonded silica (B1680970), is used with a polar mobile phase. A typical mobile phase could be a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with the addition of a buffer to control the pH and ensure the amine is in a consistent protonation state. The separation of positional isomers of similar compounds, such as trifluorophenylacetic acid and nitroanilines, has been successfully achieved using reversed-phase HPLC rsc.orgresearchgate.net.

Table 2: Illustrative Reversed-Phase HPLC Conditions for Aromatic Amine Separation

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV-Vis (e.g., at 254 nm) |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient |

Since this compound is a primary amine, it can be derivatized to facilitate separation or detection. However, direct analysis is often preferred for simplicity.

Chiral HPLC: As this compound is not chiral, chiral HPLC would not be necessary for its direct analysis. However, if this compound were used to synthesize chiral derivatives, chiral HPLC would be essential for separating the resulting enantiomers. Chiral stationary phases (CSPs) based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used for the separation of a wide range of chiral compounds, including those containing aromatic and amine functionalities.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique for the qualitative analysis of this compound. It is particularly useful for monitoring reaction progress, identifying compounds in a mixture, and determining the purity of a sample.

For the TLC analysis of this relatively polar amine, a polar stationary phase like silica gel or alumina (B75360) would be appropriate. The choice of the mobile phase (eluent) is crucial for achieving good separation. A mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is commonly used. The polarity of the eluent is adjusted to achieve an optimal retention factor (Rf) value, typically between 0.3 and 0.7 reddit.comnih.gov. For instance, a mobile phase of 90:10 dichloromethane:methanol has been used for the TLC analysis of a benzylamine derivative, yielding an Rf of 0.31 for the benzylamine starting material and 0.48 for the product rsc.org.

Visualization: Since this compound is likely colorless, visualization techniques are required to see the spots on the TLC plate. Due to the aromatic ring, the compound should be UV active and can be visualized under a UV lamp at 254 nm, where it would appear as a dark spot on a fluorescent background libretexts.orglabster.com. Additionally, staining with an iodine chamber is a common method for visualizing organic compounds on a TLC plate; the iodine vapor reversibly complexes with the compound to produce a brownish spot umich.edulibretexts.orgfiu.edu. Other chemical stains that react with amines, such as ninhydrin, can also be used, which typically produce a colored spot upon heating.

Table 3: Common TLC Systems for Aromatic Amines

| Stationary Phase | Typical Mobile Phase Ratios (v/v) | Visualization Method |

| Silica Gel GF₂₅₄ | Hexane:Ethyl Acetate (e.g., 7:3, 1:1) | UV light (254 nm) |

| Silica Gel GF₂₅₄ | Dichloromethane:Methanol (e.g., 95:5) | Iodine vapor |

| Alumina | Toluene:Acetone (e.g., 8:2) | Ninhydrin stain (with heating) |

Computational and Theoretical Studies on 3 Iodo 4 Trifluoromethyl Benzylamine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. DFT calculations are instrumental in elucidating the fundamental characteristics of 3-Iodo-4-(trifluoromethyl)benzylamine.

The first step in a computational study is typically geometry optimization. For a related compound, 4-(trifluoromethyl)benzylamine (B1329585), conformational analysis has been carried out to determine its stable geometry. researchgate.net Similar calculations for this compound would involve optimizing its three-dimensional structure to find the lowest energy conformation. This process yields crucial information about bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, a detailed analysis of the electronic structure can be performed. This includes mapping the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-deficient regions of the molecule. researchgate.netmdpi.com For instance, in a study of N-(3,5-bis(trifluoromethyl)benzyl)stearamide, the MEP was calculated to understand charge distribution. researchgate.netmdpi.com For this compound, the MEP would likely show negative potential around the nitrogen atom of the amine group and the fluorine atoms of the trifluoromethyl group, indicating sites susceptible to electrophilic attack. The area around the hydrogen atoms of the amine group would exhibit a positive potential, highlighting their potential for hydrogen bonding.

DFT calculations are also employed to predict the reactivity and regioselectivity of chemical reactions. By analyzing frontier molecular orbitals (HOMO and LUMO), one can infer the sites most likely to engage in electrophilic or nucleophilic attacks. For example, in a study of 3-trifluoromethylphenylchloroformate, the atoms C13 and C2/C8 were identified as favorable for electrophilic and nucleophilic attacks, respectively. researchgate.net A similar analysis for this compound would help in predicting its behavior in various chemical reactions, guiding synthetic efforts.

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a detailed picture of the electronic distribution and energy levels within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and stability of a molecule. A large HOMO-LUMO gap implies high stability and low reactivity. For instance, the HOMO-LUMO energy gap for 3-trifluoromethylphenylchloroformate was found to be 6.2143 eV. researchgate.net For (Z)-1-[4-(Trifluoromethyl)benzylidene]thiosemicarbazide, the HOMO and LUMO analysis was also a key part of its computational study. nih.gov A similar analysis for this compound would provide valuable insights into its electronic properties and kinetic stability.

Table 1: Frontier Molecular Orbital Energies for Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|

Note: Specific HOMO and LUMO energy values for the reference compound were not provided in the search result.

Conformational Analysis and Energy Landscapes

Molecules with rotatable bonds, such as the benzylamine (B48309) group in this compound, can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is typically done by systematically rotating specific dihedral angles and calculating the energy at each step, resulting in a potential energy surface.

A study on 4-(trifluoromethyl)benzylamine performed a conformational analysis to find the stable geometry of the compound. researchgate.net For this compound, such an analysis would reveal the preferred spatial arrangement of the aminomethyl group relative to the substituted benzene (B151609) ring, which can influence its biological activity and physical properties.

Studies on Tautomeric Equilibria and Stability

Tautomerism, the migration of a proton between two or more sites in a molecule, can be a crucial factor in the reactivity and function of a compound. While benzylamine itself does not exhibit significant tautomerism, related heterocyclic systems containing amide or similar functional groups are often studied for their tautomeric equilibria. nih.gov For instance, studies on 1-benzamidoisoquinoline derivatives have explored the equilibrium between amide and enamine tautomers. nih.gov

For this compound, while imine-enamine tautomerism is theoretically possible for the corresponding imine, the benzylamine itself is not expected to have significant tautomeric forms under normal conditions. Computational studies could, however, be used to calculate the relative energies of any potential tautomers to confirm the overwhelming stability of the amine form.

Modeling of Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding)

Intermolecular interactions are fundamental to understanding the properties of molecules in the solid state and in biological systems. This compound possesses several functional groups capable of forming significant intermolecular interactions.

Hydrogen Bonding: The amine group (-CH₂NH₂) is a classic hydrogen bond donor and acceptor.

Halogen Bonding: The iodine atom is a potent halogen bond donor, capable of interacting with electron-rich atoms.

Other Interactions: The trifluoromethyl group can participate in weaker C–H···F interactions, and the aromatic ring can engage in π-π stacking.

Studies on related trifluoromethylated benzanilides have highlighted the importance of a variety of intermolecular interactions, including N–H···O, C–H···O, C–H···F, and C–F···π interactions, in determining their crystal packing. researchgate.net Furthermore, the crystal structures of 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide reveal the presence of N—H⋯O hydrogen bonds and short I⋯I halogen contacts, which link the molecules into chains and ribbons. nih.gov Computational modeling of dimers and larger clusters of this compound would allow for the quantification of the energies of these different interactions, providing a deeper understanding of its solid-state architecture and potential interactions with biological targets.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-(Trifluoromethyl)benzylamine |

| 3-Trifluoromethylphenylchloroformate |

| N-(3,5-bis(trifluoromethyl)benzyl)stearamide |

| (Z)-1-[4-(Trifluoromethyl)benzylidene]thiosemicarbazide |

| 1-Benzamidoisoquinoline |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are invaluable for structure elucidation, conformational analysis, and understanding the electronic environment of atomic nuclei within a molecule. For a compound such as this compound, theoretical calculations can provide estimates of ¹H, ¹³C, and ¹⁹F NMR chemical shifts, which can then be compared with experimental data to confirm its chemical structure.

The predominant method for calculating NMR chemical shifts is Density Functional Theory (DFT). nih.govmdpi.com This quantum mechanical approach calculates the electron density of a molecule to determine its energetic and electronic properties. Specifically, for NMR predictions, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed within the DFT framework to compute the nuclear magnetic shielding tensors for each atom. mdpi.comnih.gov

The accuracy of these predictions is highly dependent on the chosen level of theory, which encompasses the functional and the basis set. nih.govresearchgate.net Functionals like B3LYP, PBE0, M06-2X, and ωB97XD, combined with various basis sets such as the Pople-style 6-31G(d) or 6-311+G(2d,p), or correlation-consistent basis sets like aug-cc-pVDZ, are frequently used. nih.govchemrxiv.orgcomporgchem.com Research has shown that different functionals may be better suited for predicting the chemical shifts of different nuclei. comporgchem.com For instance, some studies have developed specific functionals optimized for either ¹H or ¹³C chemical shift predictions. comporgchem.com

For fluorinated aromatic compounds, specific methodologies have been developed to enhance the accuracy of ¹⁹F NMR chemical shift predictions. Studies recommend using levels of theory like B3LYP/6-31+G(d,p) for rapid and reasonably accurate predictions, with mean absolute deviations often falling within a few parts per million (ppm). nih.gov The inclusion of solvent effects, either implicitly through continuum models like the Polarizable Continuum Model (PCM) or explicitly, can also refine the accuracy of the predicted chemical shifts by better mimicking the experimental conditions. comporgchem.comnih.gov

The general workflow for predicting the NMR spectrum of this compound would involve:

Geometry Optimization: The three-dimensional structure of the molecule is first optimized to find its lowest energy conformation. This is a critical step, as the calculated NMR parameters are sensitive to the molecular geometry. researchgate.net

Frequency Calculation: This is performed to ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface.

NMR Shielding Calculation: Using the optimized geometry, the GIAO-DFT method is applied to calculate the isotropic shielding constants for each nucleus (¹H, ¹³C, ¹⁹F).

Chemical Shift Calculation: The calculated shielding constants are then converted to chemical shifts (δ) by referencing them against the calculated shielding constant of a standard compound, typically tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F, calculated at the same level of theory. Often, empirical scaling factors are applied to correct for systematic errors in the computational method. nih.gov

The predicted chemical shifts provide a theoretical spectrum that can aid in the assignment of peaks in an experimentally obtained spectrum. The following table illustrates the type of data that would be generated from such a computational study.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

Note: The following data is illustrative of the output from a computational study and is not based on experimentally verified or published results for this specific molecule. The values are hypothetical and intended to demonstrate the format of predicted spectroscopic data.

| Atom Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Computational Method (Illustrative) |

|---|---|---|---|

| H (on CH₂) | ¹H | 3.95 | B3LYP/6-311+G(2d,p) |

| H (on NH₂) | ¹H | 1.80 | B3LYP/6-311+G(2d,p) |

| H-2 | ¹H | 7.90 | B3LYP/6-311+G(2d,p) |

| H-5 | ¹H | 7.65 | B3LYP/6-311+G(2d,p) |

| H-6 | ¹H | 7.40 | B3LYP/6-311+G(2d,p) |

| CH₂ | ¹³C | 45.5 | B3LYP/6-311+G(2d,p) |

| C-1 | ¹³C | 142.0 | B3LYP/6-311+G(2d,p) |

| C-2 | ¹³C | 139.0 | B3LYP/6-311+G(2d,p) |

| C-3 | ¹³C | 98.0 | B3LYP/6-311+G(2d,p) |

| C-4 | ¹³C | 130.0 (q, J ≈ 30 Hz) | B3LYP/6-311+G(2d,p) |

| C-5 | ¹³C | 132.5 | B3LYP/6-311+G(2d,p) |

| C-6 | ¹³C | 128.0 | B3LYP/6-311+G(2d,p) |

| CF₃ | ¹³C | 124.0 (q, J ≈ 270 Hz) | B3LYP/6-311+G(2d,p) |

| CF₃ | ¹⁹F | -62.5 | B3LYP/6-31+G(d,p) |

Q & A

Q. Advanced

- Protection of Amine Group : Boc or Fmoc protection prevents undesired nucleophilic attack during iodination or alkylation. Deprotection with TFA/CHCl (1:4) restores the amine with >90% efficiency .

- Low-Temperature Lithiation : Using LDA at −78°C in THF minimizes decomposition of the trifluoromethyl group during directed ortho-metalation .

- Catalytic Optimization : Brønsted acidic ionic liquids (e.g., [HMIm]BF) improve selectivity in Friedel-Crafts alkylation by stabilizing transition states .

How does the compound’s substitution pattern affect its biological activity in antimicrobial assays?

Advanced

The iodine atom enhances lipophilicity (logP ~2.8), improving membrane penetration, while the trifluoromethyl group stabilizes binding via hydrophobic interactions. In vitro studies on analogs show MIC values of 12.5 µM against Staphylococcus aureus, with iodine contributing to DNA gyrase inhibition. Comparative assays with non-iodinated derivatives (MIC >50 µM) highlight the critical role of halogenation .

What computational methods predict the compound’s interaction with biological targets?

Q. Advanced

- Docking Simulations : AutoDock Vina models predict binding to the ATP pocket of kinase enzymes (binding energy −9.2 kcal/mol), with hydrogen bonding between the amine group and Asp86 .

- MD Simulations : GROMACS analyses reveal stable binding over 100 ns trajectories, with RMSD <2 Å for the trifluoromethyl-iodo aromatic system .

How can contradictory solubility data in polar vs. nonpolar solvents be reconciled?

Advanced

Discrepancies arise from the compound’s amphiphilic nature:

- Polar Solvents (DMSO, MeOH) : Solubility ~25 mg/mL due to amine hydrogen bonding.

- Nonpolar Solvents (Hexane) : Limited solubility (<1 mg/mL) unless sonicated with 5% THF co-solvent .

- Hansen Solubility Parameters : HSPiP modeling (δD=18.1, δP=5.3, δH=8.9) confirms compatibility with acetone/water mixtures (9:1) .

What safety protocols are essential for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.